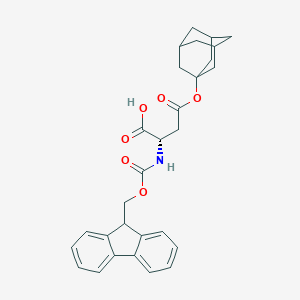

Fmoc-Asp(O-1-Ad)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Fmoc-Asp(O-1-Ad)-OH can be synthesized using methods compatible with Fmoc solid-phase peptide synthesis. For instance, Fmoc-Asp(MNI)-OH, a similar compound, is synthesized in multi-gram scale, indicating the scalability of such synthesis methods (Tang, Cheng, & Zheng, 2015).

- Other related compounds, such as Fmoc-protected 3-substituted 1,2,4-oxadiazole-containing β3-amino acids, are synthesized from Fmoc-(R)-β-HomoAsp(OtBu)-OH using sodium acetate as a catalyst, demonstrating the versatility of Fmoc derivatives in peptide synthesis (Hamze, Hernandez, & Martínez, 2003).

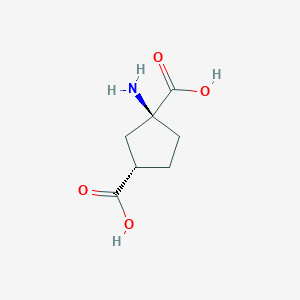

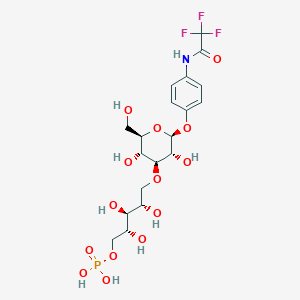

Molecular Structure Analysis

- The molecular structure of Fmoc-Asp(O-1-Ad)-OH is characterized by the presence of the Fmoc group, which provides protection during peptide synthesis. This structure is crucial for its stability and reactivity in solid-phase synthesis.

Chemical Reactions and Properties

- Fmoc-Asp(O-1-Ad)-OH participates in reactions characteristic of peptide bond formation in solid-phase synthesis. The presence of the Fmoc group ensures its compatibility with standard SPPS protocols and prevents unwanted side reactions, such as the formation of aminosuccinyl side products (Busnel et al., 2005).

Wissenschaftliche Forschungsanwendungen

Preventing Aspartimide Formation

Research has highlighted the challenge of aspartimide formation during peptide synthesis and the development of strategies to minimize this issue. Behrendt et al. (2015) introduced new derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH, comparing their effectiveness against Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH in minimizing aspartimide by-products. These derivatives proved extremely effective in each application, showcasing the importance of side-chain protection strategy optimization in peptide synthesis (Behrendt, Huber, Marti, & White, 2015).

Cell-Penetration Investigations

Grogg et al. (2018) described novel guanidinium-rich oligopeptide derivatives, which include an octa-aspartic acid backbone, showcasing the utility of Fmoc-based derivatives in the synthesis of peptides with potential unusual cell-penetrating properties. This research opens avenues for the development of novel drug delivery mechanisms and therapeutic applications (Grogg, Hilvert, Beck, & Seebach, 2018).

Development of Functional Materials

Chakraborty et al. (2020) explored a minimalistic dipeptide, Fmoc-Lys(Fmoc)-Asp, as a hydrogelator with the lowest critical gelation concentration reported, demonstrating the potential of Fmoc-Asp derivatives in creating materials with high mechanical properties and supporting cellular growth. This research highlights the application of these derivatives in biomedical products, including tissue engineering and drug delivery systems (Chakraborty et al., 2020).

Enhancing Antibacterial Properties

Liyanage et al. (2015) demonstrated the coassembly of Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides into hydrogels that mimic the integrin-binding RGD peptide of fibronectin, supporting the viability and growth of NIH 3T3 fibroblast cells. This study underscores the versatility of Fmoc-Asp derivatives in designing extracellular matrix-mimetic scaffolds for cell culture applications, potentially leading to advancements in regenerative medicine and tissue engineering (Liyanage, Vats, Rajbhandary, Benoit, & Nilsson, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMHFLIBCSCIRT-QDPBCONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(O-1-Ad)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.